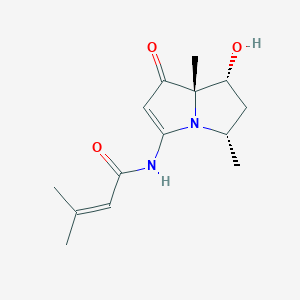

bohemamine C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-[(5S,7R,8S)-7-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C14H20N2O3/c1-8(2)5-13(19)15-12-7-11(18)14(4)10(17)6-9(3)16(12)14/h5,7,9-10,17H,6H2,1-4H3,(H,15,19)/t9-,10+,14-/m0/s1 |

InChI Key |

ZZUUBNUUMJZTMI-RBZYPMLTSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O |

Canonical SMILES |

CC1CC(C2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O |

Synonyms |

bohemamine C |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering Approaches

Elucidation of Bohemamine (B1204589) C Biosynthesis

The biosynthesis of bohemamines, a family of bacterial alkaloids that includes bohemamine C, is a complex process involving the coordinated action of several specialized enzymes. chemrxiv.orgchemrxiv.org Research into the bohemamine (bhm) biosynthetic gene cluster in Streptomyces species has revealed a sophisticated pathway that constructs the characteristic pyrrolizidine (B1209537) core and installs its unique methyl groups. researchgate.netresearchgate.netacs.orgsecondarymetabolites.org The pathway is distinct from that of plant-derived pyrrolizidine alkaloids, which typically originate from homospermidine. chemrxiv.orgresearchgate.net Instead, bacterial production relies on a nonribosomal peptide synthetase (NRPS) assembly line. researchgate.netnih.gov

The core scaffold of this compound is assembled from specific amino acid precursors. chemrxiv.orgnih.gov Genetic and biochemical studies have identified the proteinogenic amino acid serine and the rare, non-proteinogenic amino acid (2S,5S)-5-methylproline as the primary building blocks. chemrxiv.orgresearchgate.netnih.gov During the biosynthetic process, serine is believed to be dehydrated to form a dehydroalanine (B155165) residue, which is a key intermediate in the formation of the alkaloid structure. nih.govresearchgate.net

The incorporation of (2S,5S)-5-methylproline is particularly noteworthy as it is the origin of the methyl group at the C-9 position of the bohemamine core. chemrxiv.orgresearchgate.netresearchgate.net Feeding studies have confirmed that supplementing cultures of producing strains with (2S,5S)-5-methylproline can significantly increase the yield of bohemamines. researchgate.net Conversely, the absence of this specific precursor prevents the synthesis of the final products. chemrxiv.orgresearchgate.net The biosynthetic pathway for (2S,5S)-5-methylproline itself is not fully elucidated but is thought to involve a series of dedicated enzymes. researchgate.net

| Precursor Molecule | Role in Biosynthesis | Resulting Feature in Bohemamine Structure |

|---|---|---|

| (2S,5S)-5-methylproline | Incorporated by NRPS machinery; a primary building block. chemrxiv.orgresearchgate.net | Forms part of the pyrrolizidine ring and is the source of the C-9 methyl group. chemrxiv.orgresearchgate.net |

| Serine | Incorporated by NRPS machinery; a primary building block. chemrxiv.orgnih.gov | Undergoes dehydration to dehydroalanine to facilitate ring formation. nih.gov |

| Dehydroalanine | An unsaturated intermediate formed from serine. nih.govresearchgate.net | Acts as a reactive intermediate in the cyclization reactions that form the core structure. researchgate.net |

The assembly of this compound is catalyzed by a suite of enzymes encoded within the bhm gene cluster. chemrxiv.orgresearchgate.net The central steps are performed by a nonribosomal peptide synthetase, a Baeyer-Villiger monooxygenase, and a methyltransferase, which work in concert to produce the final decorated pyrrolizidine scaffold. chemrxiv.orgchemrxiv.org

The enzyme BhmJ is a two-module nonribosomal peptide synthetase (NRPS) that initiates the biosynthetic assembly. chemrxiv.orgresearchgate.net NRPSs are large, multidomain enzymes that synthesize peptides without the use of ribosomes. rsc.org The adenylation (A) domains of BhmJ are responsible for recognizing and activating the specific amino acid precursors. nih.gov One module of BhmJ activates serine, while the second module specifically incorporates the non-proteinogenic amino acid (2S,5S)-5-methylproline. chemrxiv.orgresearchgate.net Gene inactivation experiments have shown that deleting the bhmJ gene completely abolishes the production of bohemamines, confirming its essential role in the pathway. chemrxiv.orgresearchgate.net

Following the NRPS-mediated assembly of an indolizidine intermediate, the Baeyer-Villiger monooxygenase (BVMO) BhmK plays a crucial role in skeletal rearrangement. chemrxiv.orgresearchgate.netresearchgate.net BVMOs are a class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. rsc.orgnih.gov In the bohemamine pathway, BhmK is responsible for the oxidative ring expansion and subsequent contraction of the indolizidine intermediate, a key transformation that generates the characteristic [5+5] bicyclic pyrrolizidine core of the bohemamines. chemrxiv.orgrsc.org The gene bhmK is often found transcriptionally coupled to bhmJ, suggesting a close functional relationship. chemrxiv.orgresearchgate.net The discovery of BhmK's function has expanded the known catalytic repertoire of BVMOs in alkaloid biosynthesis. chemrxiv.org

The second methyl group found on the bohemamine structure, located at the C-7 position, is installed by the methyltransferase BhmG . chemrxiv.orgchemrxiv.orgresearchgate.net This enzyme catalyzes the C-methylation of a late-stage intermediate after the formation of the pyrrolizidine ring. chemrxiv.orgresearchgate.netresearchgate.net Isotope labeling studies using ¹³C-labeled L-methionine confirmed that the C-7 methyl group, but not the C-9 methyl group, is derived from S-adenosyl methionine (SAM), the common methyl donor for methyltransferases. researchgate.net This confirms the two distinct biosynthetic origins for the two methyl groups that characterize the bohemamine family. chemrxiv.org

Beyond the core machinery of BhmJ, BhmK, and BhmG, the bhm gene cluster encodes other putative enzymes. chemrxiv.orgresearchgate.net For instance, the genes bhmL, bhmM, and bhmN are proposed to be involved in synthesizing the 3-methyl-2-butylamide side chain present in some bohemamine analogs. researchgate.net Another enzyme, BhmO , is hypothesized to catalyze a dehydrogenation step on this side chain. researchgate.net Additionally, several conserved proteins such as BlmD , BlmH , and BhmI are found within the gene cluster. researchgate.net While their exact roles remain to be definitively determined, it is speculated that they may be involved in the biosynthesis of the crucial (2S,5S)-5-methylproline precursor. researchgate.net

| Enzyme (Gene) | Enzyme Class | Function in this compound Biosynthesis |

|---|---|---|

| BhmJ | Nonribosomal Peptide Synthetase (NRPS) | Recognizes, activates, and links precursor amino acids (serine and (2S,5S)-5-methylproline) to form an indolizidine intermediate. chemrxiv.orgresearchgate.netresearchgate.net |

| BhmK | Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes the oxidative rearrangement of the indolizidine intermediate to form the core pyrrolizidine scaffold. chemrxiv.orgchemrxiv.orgrsc.org |

| BhmG | Methyltransferase | Performs the C-methylation at the C-7 position of the pyrrolizidine core using SAM as a methyl donor. chemrxiv.orgchemrxiv.orgresearchgate.net |

| BhmL/M/N | Putative Biosynthetic Enzymes | Hypothesized to synthesize the 3-methyl-2-butylamide side chain found in some bohemamine analogs. researchgate.net |

| BhmO | Putative Dehydrogenase | Hypothesized to catalyze dehydrogenation of the side chain. researchgate.net |

Non-enzymatic Steps in Analogue Formation (e.g., Formaldehyde-mediated Dimerization)

The structural diversity of bohemamine alkaloids is expanded through non-enzymatic reactions, a phenomenon observed in the biosynthesis of various microbial natural products. nih.gov A key example in the context of bohemamines is the formation of dimeric analogues, such as dibohemamines A, B, and C, through a formaldehyde-mediated dimerization process. nih.govresearchgate.netmdpi.comnih.gov This reaction is not catalyzed by an enzyme but occurs spontaneously under mild conditions (25°C, pH 7.0).

The mechanism involves formaldehyde (B43269), which acts as a one-carbon electrophile, forming a methylene (B1212753) bridge between two monomeric bohemamine molecules, typically at the C-2 and C-2'' positions. nih.gov The presence of endogenous formaldehyde in the culture of the producing strain, Streptomyces spinoverrucosus, has been confirmed through colorimetric assays, revealing concentrations of approximately 0.22 mg/L. nih.gov This finding supports the hypothesis that the dimerization occurs in situ during fermentation. nih.gov

The discovery of this non-enzymatic dimerization has been exploited for the semi-synthetic generation of novel bohemamine analogues. nih.govrsc.org By introducing various aryl and alkyl aldehydes into the reaction with bohemamine monomers, a library of dimeric and chimeric derivatives has been created. nih.govresearchgate.netnih.gov This strategy allows for the deliberate modification of the linker connecting the monomers, providing a valuable tool for structure-activity relationship (SAR) studies and the potential development of compounds with enhanced biological properties. nih.govresearchgate.net For instance, dibohemamines B and C have demonstrated potent cytotoxicity in the nanomolar range against the A549 non-small cell lung cancer cell line. nih.govnih.govrsc.org

Genetic Basis of this compound Production

The genetic blueprint for bohemamine biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the bhm cluster. chemrxiv.orgacs.org The activation and characterization of this cluster from Streptomyces sp. CB02009 were achieved through ribosome engineering, as the cluster is typically silent under standard laboratory conditions. chemrxiv.orgresearchgate.net The identified bhm BGC comprises 17 genes that encode the necessary enzymatic machinery, regulatory proteins, and resistance mechanisms. chemrxiv.orgresearchgate.net

Detailed genetic and biochemical analyses have elucidated the functions of several key enzymes in the pathway: acs.orgnih.govfigshare.com

bhmJ : This gene encodes a nonribosomal peptide synthetase (NRPS) responsible for the initial steps of assembling the core structure. acs.orgresearchgate.netchemrxiv.org The BhmJ NRPS contains two modules, one for incorporating serine and another for incorporating the non-proteinogenic amino acid (2S,5S)-5-methylproline. chemrxiv.orgacs.org The incorporation of (2S,5S)-5-methylproline is the origin of the distinctive methyl group at the C-9 position of the bohemamine scaffold. acs.orgfigshare.comchemrxiv.org Gene inactivation experiments have confirmed that bhmJ is essential for bohemamine production. chemrxiv.org

bhmK : This gene encodes a Baeyer-Villiger monooxygenase (BVMO). acs.orgresearchgate.netchemrxiv.org The BhmK enzyme acts in tandem with BhmJ and is responsible for a critical ring expansion/contraction of an indolizidine intermediate, which leads to the formation of the characteristic pyrrolizidine core of bohemamines. chemrxiv.orgacs.org

bhmG : This gene encodes a methyltransferase that catalyzes the C-methylation at the C-7 position of the pyrrolizidine core, adding the second of the two unusual methyl groups found in bohemamines. acs.orgresearchgate.netchemrxiv.org

The coordinated action of these three enzymes—BhmJ, BhmK, and BhmG—is fundamental for the economical biosynthesis of the bohemamine structure. chemrxiv.orgchemrxiv.org Genome mining has revealed similar bhm BGCs in other Streptomyces species, including the known producer Streptomyces sp. TPA0873. researchgate.netacs.org

| Gene | Encoded Enzyme | Function in Bohemamine Biosynthesis | Reference |

|---|---|---|---|

| bhmJ | Nonribosomal Peptide Synthetase (NRPS) | Incorporates serine and (2S,5S)-5-methylproline to form the initial peptide backbone. The source of the C-9 methyl group. | acs.orgchemrxiv.orgacs.org |

| bhmK | Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes ring expansion/contraction to form the core pyrrolizidine scaffold. | acs.orgresearchgate.netchemrxiv.org |

| bhmG | Methyltransferase | Performs C-methylation at the C-7 position. | acs.orgresearchgate.netchemrxiv.org |

The regulation of the bhm gene cluster involves intrinsic regulatory elements that control its expression. The cluster itself contains genes predicted to encode regulatory proteins, which are common in secondary metabolite BGCs and are crucial for controlling the timing and level of production. chemrxiv.orgresearchgate.net A specific example of transcriptional control within the cluster is the coupling of the bhmJ and bhmK genes. chemrxiv.org The start codon of bhmK overlaps with the stop codon of bhmJ, suggesting that these genes are transcriptionally linked and likely co-transcribed as a single unit. chemrxiv.orgacs.org This arrangement ensures the coordinated expression of the NRPS and the BVMO, two enzymes that perform consecutive and critical steps in the biosynthetic pathway. chemrxiv.orgacs.org General strategies for manipulating gene expression in Streptomyces often involve the substitution or modification of native regulatory elements, such as promoters, to enhance the transcription of entire BGCs. nih.gov

Strategies for Enhanced Production and Diversification

The production of this compound is highly dependent on the specific conditions of the fermentation process. Optimization of media composition and environmental factors is a critical strategy for enhancing yield. Different producing strains require distinct media formulations; for example, the terrestrial strain Streptomyces sp. UMA-044 grows well in a starch-casein broth, while the marine-derived Streptomyces spinoverrucosus requires salt-rich media. The choice of carbon and nitrogen sources significantly impacts metabolite production, with studies showing that glycerol (B35011) and ammonium (B1175870) nitrate (B79036) are promising supplements. m-hikari.com

Environmental parameters are meticulously controlled to maximize bohemamine yield. Key factors include:

pH: Optimal production is achieved in neutral to slightly alkaline conditions, typically between pH 7.0 and 7.5.

Temperature: A constant temperature of 27°C is generally used for optimal growth and metabolite synthesis.

Aeration: High oxygen transfer rates, often achieved through vigorous agitation at around 220 rpm in shake flasks, are essential for enhancing production.

| Parameter | Optimal Condition/Medium | Reference |

|---|---|---|

| Producing Strain | Streptomyces sp. UMA-044 (Terrestrial) | |

| Medium | Starch-casein broth (e.g., Soluble Starch 10 g/L, Casein 0.3 g/L) | |

| pH | 7.0–7.5 | |

| Temperature | 27°C | |

| Agitation | 220 rpm | |

| Incubation Time | 7 days |

A significant breakthrough in bohemamine production was the use of ribosome engineering to activate the silent bhm biosynthetic gene cluster. chemrxiv.orgresearchgate.net This strategy is a powerful tool for awakening cryptic gene clusters in microorganisms. beilstein-journals.org By inducing mutations in ribosomal proteins, such as through the development of resistance to antibiotics like gentamicin, global changes in gene expression can be triggered, leading to the production of previously unobserved secondary metabolites. chemrxiv.orgresearchgate.net This approach was successfully applied to Streptomyces sp. CB02009, resulting in the first-time production and subsequent characterization of bohemamines from this strain. chemrxiv.orgacs.orgchemrxiv.org

In addition to pathway activation, genetic modifications are employed to understand and engineer the biosynthetic pathway. nih.gov Targeted gene inactivation, for instance, was used to confirm the essential roles of bhmJ and bhmK in the biosynthesis. chemrxiv.org Furthermore, heterologous expression of the bhm genes in a model host, such as Streptomyces albus, has been instrumental. chemrxiv.org This technique not only confirms the function of the genes but also provides a platform for producing bohemamine analogues by feeding precursors to the engineered host. chemrxiv.orgacs.org For example, feeding (2S,5S)-5-methylproline to a S. albus strain expressing bhmJK was necessary to achieve the production of bohemamine intermediates, confirming the origin of the C-9 methyl group and the substrate specificity of the BhmJ enzyme. acs.org

Heterologous Expression of Biosynthetic Gene Clusters

The heterologous expression of biosynthetic gene clusters (BGCs) is a powerful strategy to activate silent or poorly expressed pathways and to study the function of the encoded enzymes. nih.govnih.gov In the case of bohemamines, this approach has been instrumental in elucidating the biosynthetic pathway. researchgate.net The bohemamine (bhm) gene cluster from Streptomyces sp. CB02009 was successfully activated and characterized using heterologous expression in a model host strain. researchgate.netresearchgate.net

Researchers expressed key genes from the bhm cluster in the well-characterized host Streptomyces albus J1074 to investigate their roles in constructing the characteristic pyrrolizidine core of bohemamine. researchgate.net The expression of the nonribosomal peptide synthetase (NRPS) gene bhmJ and the Baeyer-Villiger monooxygenase (BVMO) gene bhmK was shown to be fundamental for the formation of the core structure. researchgate.net Furthermore, the study demonstrated that the methyltransferase BhmG is responsible for the C-7 methylation of the bohemamine scaffold. researchgate.netchemrxiv.org

A crucial finding from these heterologous expression studies was the identification of the origin of the C-9 methyl group. researchgate.net The biosynthesis requires the nonproteinogenic amino acid (2S,5S)-5-methylproline (5-MePro). researchgate.netchemrxiv.org When the bhmJK genes were expressed in S. albus J1074, the production of bohemamine intermediates was dependent on feeding the culture with (2S,5S)-5-MePro. researchgate.net This confirmed that the BhmJ NRPS specifically incorporates this unusual precursor to form the bohemamine backbone. researchgate.net

The table below summarizes key heterologous expression experiments that were pivotal in decoding the bohemamine biosynthetic pathway.

| Host Strain | Expressed Genes | Precursor Fed | Key Finding | Reference |

|---|---|---|---|---|

| Streptomyces albus J1074 | bhmJK | (2S,5S)-5-MePro | Demonstrated that BhmJ (NRPS) and BhmK (BVMO) are responsible for forming the pyrrolizidine core and require the specific precursor (2S,5S)-5-methylproline. | researchgate.net |

| Streptomyces albus J1074 | bhmGJK | (2S,5S)-5-MePro | Confirmed that BhmG is a C-7 methyltransferase that acts on the bohemamine core. | researchgate.net |

| Streptomyces albus J1074 | bhmJK | (2S,5R)-5-MePro | No product formation, confirming the stereospecificity of the BhmJ NRPS for the (2S,5S) isomer of 5-methylproline. | researchgate.net |

Precursor-Directed Biosynthesis and Mutasynthesis

Precursor-directed biosynthesis (PDB) is a technique that involves supplying unnatural substrates to a microbial culture to have them incorporated into the final natural product structure, thereby generating novel analogs. rsc.orgresearchgate.net This method leverages the substrate flexibility of biosynthetic enzymes. researchgate.net While extensive mutasynthesis studies on this compound are not widely reported, PDB and related non-enzymatic syntheses have successfully generated a variety of new bohemamine derivatives. nih.gov

Studies on the marine-derived producer Streptomyces spinoverrucosus have led to the isolation of halogenated analogs, including 5-Cl-bohemamine C and 5-Br-bohemamine C. nih.govnaturalproducts.net The generation of 5-Br-bohemamine C was also validated by treating this compound with hydrobromic acid, indicating a potential for non-enzymatic or enzyme-catalyzed halogenation. nih.gov

More significantly, research has shown that the bohemamine framework can undergo non-enzymatic dimerization. nih.gov The isolation of dibohemamines A, B, and C from S. spinoverrucosus was found to be the result of a non-enzymatic Baylis–Hillman-type reaction between monomeric bohemamines and formaldehyde present in the culture medium. nih.govmdpi.com This discovery opened a path for generating a library of bohemamine analogs. By feeding various aryl and alkyl aldehydes into the fermentation culture, researchers successfully synthesized a series of dimeric bohemamine derivatives, demonstrating a practical application of PDB to create structural diversity. nih.gov

The table below details the bohemamine analogs generated through precursor-directed and non-enzymatic synthesis.

| Original Compound | Precursor/Reagent Fed | Generated Analog(s) | Method | Reference |

|---|---|---|---|---|

| This compound | N/A (Isolated from culture) | 5-Cl-bohemamine C | Biosynthesis | nih.gov |

| This compound | N/A (Isolated from culture) | 5-Br-bohemamine C | Biosynthesis | nih.govmdpi.com |

| Bohemamine Monomers | Formaldehyde | Dibohemamines A, B, C | Non-enzymatic synthesis in culture | nih.gov |

| Bohemamine Monomers | Various aryl and alkyl aldehydes | Library of dimeric bohemamine analogs | Precursor-directed non-enzymatic synthesis | nih.gov |

Synthetic Methodologies for Bohemamine C and Its Analogues

Total Synthesis Strategies of the Bohemamine (B1204589) C Core

While specific total syntheses of bohemamine C are not extensively detailed in the provided search results, the synthesis of related bacterial pyrrolizidines, such as the legonmycins, provides a blueprint for the strategic approaches that could be employed. beilstein-journals.org The synthesis of these complex natural products requires careful planning and execution, with a focus on controlling the stereochemistry of the final molecule. ethz.ch

A retrosynthetic analysis of a bohemamine-type core would likely identify the pyrrolizidine (B1209537) skeleton as a key structural motif to be disconnected. For related pyrrolizidine alkaloids, synthetic strategies often involve the construction of the bicyclic ring system from simpler, acyclic, or monocyclic precursors. kib.ac.cn Key disconnections would likely be made at the C-N bonds of the pyrrolizidine ring and at the amide linkage to the side chain. The synthesis of the legonmycin core, for instance, starts from a proline derivative, highlighting the use of readily available chiral building blocks. beilstein-journals.org

The construction of the pyrrolizidine skeleton is a central challenge in the synthesis of bohemamines. Biosynthetically, this core is formed by non-ribosomal peptide synthetases (NRPSs). mdpi.com In the laboratory, various strategies have been developed to construct this bicyclic system. For other pyrrolizidine alkaloids, methods often involve the cyclization of functionalized proline or pyrrole (B145914) derivatives. kib.ac.cn For example, the synthesis of legonmycins A and B involved a one-flask, two-step procedure starting from 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one to afford the C(7a)-hydroxylated pyrrolizidine core. beilstein-journals.org This suggests that a similar strategy of building and functionalizing the pyrrolizidine ring system would be applicable to this compound.

Achieving the correct stereochemistry is a critical aspect of any total synthesis of a natural product. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of the target molecule. iupac.org This can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysts. ethz.ch In the context of this compound, with its multiple stereocenters, a stereoselective approach is essential. The synthesis of related compounds has employed stereoselective additions to chiral sulfinylimines to set key stereocenters. researchgate.net For instance, the synthesis of (+)-6-epi-castanospermine utilized a diastereoselective addition of a racemic allenylzinc reagent to an enantiopure α-alkoxy-tert-butylsulfinylimine as a key step. researchgate.net Such strategies allow for the precise control of the three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity.

Semisynthesis and Derivatization Approaches

Semisynthetic methods, which involve the chemical modification of the isolated natural product, have been a fruitful avenue for exploring the structure-activity relationships of bohemamines. nih.govresearchgate.net These approaches allow for the generation of a diverse range of analogues that would be difficult to access through total synthesis. nih.gov

Researchers have successfully modified the bohemamine scaffold to produce novel derivatives. These modifications often target the functional groups present in the molecule, such as the amide side chain or the pyrrolizidine core itself. For example, the hydrolysis of the epoxide ring in bohemamine to yield a diol has been reported. acs.org This type of transformation allows for the exploration of how different functional groups contribute to the biological activity of the parent compound.

The preparation of halogenated and dimeric analogues of this compound has led to the discovery of compounds with enhanced or novel biological activities. nih.govmdpi.com

Halogenated Analogues: Halogenated bohemamines, such as 5-chlorothis compound and 5-bromothis compound, have been isolated from marine-derived actinomycetes and also prepared synthetically. nih.govnih.gov The synthesis of 5-bromothis compound was achieved by treating bohemamine with 1 N HBr in a chloroform (B151607) solution. nih.gov These halogenated derivatives provide insights into the biosynthetic capabilities of the producing organisms and offer handles for further chemical modifications.

| Compound Name | Molecular Formula | Key Structural Feature | Source |

| 5-Chlorothis compound | Not specified | Chlorine at C-5 | Marine-derived actinomycete nih.govnih.gov |

| 5-Bromothis compound | C₁₄H₁₈BrN₂O₂ | Bromine at C-5 | Synthetic derivatization nih.gov |

Dimeric Analogues: A fascinating aspect of bohemamine chemistry is the non-enzymatic formation of dimeric analogues, known as dibohemamines. nih.govnih.gov These dimers are formed through a methylene (B1212753) bridge, which arises from the reaction of two bohemamine monomers with an aldehyde, most commonly formaldehyde (B43269). nih.govmushroomlab.cn This dimerization can occur under mild conditions (25°C, pH 7.0) and has been observed to happen naturally in cultures of Streptomyces spinoverrucosus due to the presence of endogenous formaldehyde.

Inspired by this natural process, chemists have developed semisynthetic routes to a variety of dimeric bohemamines by reacting monomeric bohemamines with a range of aryl and alkyl aldehydes. nih.govnih.gov This strategy has been used to generate a library of analogues for biological evaluation. nih.gov For example, dibohemamines A–C were first isolated from S. spinoverrucosus and their structures were confirmed by semisynthesis from monomeric bohemamines and formaldehyde. nih.govresearchgate.net Dibohemamines B and C, in particular, have shown potent cytotoxicity against the A549 non-small cell lung cancer cell line. nih.govnih.gov

| Dimer Name | Aldehyde Source | Key Structural Feature |

| Dibohemamine A | Formaldehyde | Methylene-bridged dimer of bohemamine nih.govresearchgate.net |

| Dibohemamine B | Formaldehyde | Methylene-bridged dimer of bohemamine B nih.gov |

| Dithis compound | Formaldehyde | Methylene-bridged dimer of this compound nih.gov |

This facile dimerization has been exploited to create chimeric derivatives, further expanding the chemical diversity of the bohemamine family. researchgate.net

Natural Product Chimera Strategies

The generation of novel bohemamine analogues through natural product chimera strategies involves the synthesis of hybrid molecules that combine the bohemamine scaffold with other chemical moieties. This approach has been successfully utilized to create derivatives with unique structures and potentially enhanced biological activities.

A key example of this strategy is the creation of methylene-bridged chimeric derivatives. kib.ac.cn Research has led to the isolation of naturally occurring chimeric compounds, such as bohemamine J, which possesses a skeleton derived from the combination of bohemamine A and phenylacetaldehyde. researchgate.net This discovery was a catalyst for further synthetic exploration. Inspired by this natural chimera, researchers have successfully synthesized a series of methylene-bridged dimeric bohemamine analogues. researchgate.net

This synthetic approach is notably versatile. For instance, dibohemamines A, B, and C are dimeric analogues isolated from the marine-derived bacterium Streptomyces spinoverrucosus, where two bohemamine units are linked by a methylene bridge. nih.gov Structural confirmation and further synthesis revealed that this dimerization can be achieved through a non-enzymatic reaction. nih.govnih.gov The semi-synthetic derivatization of monomeric bohemamines with formaldehyde under mild conditions successfully yielded these dimeric structures. nih.gov This finding that the dimerization is a non-enzymatic process opened the door to using a variety of aldehydes to generate a library of bohemamine analogues for biological evaluation. nih.govnih.gov

The table below summarizes key chimeric derivatives synthesized using this strategy.

| Bohemamine Precursor(s) | Linking Moiety/Reagent | Resulting Chimeric Derivative | Reference |

|---|---|---|---|

| Bohemamine A | Phenylacetaldehyde | Bohemamine J | researchgate.net |

| Bohemamine Monomers | Formaldehyde | Dibohemamines A-C | nih.gov |

| Bohemamine A & Bohemamine B | Formaldehyde | Dibohemamine B | nih.gov |

| Two this compound units | Formaldehyde | Dithis compound | nih.gov |

These studies demonstrate that the natural product chimera strategy, particularly through non-enzymatic or semi-synthetic methylene-bridging, is a potent method for diversifying the bohemamine chemical space and generating novel compounds with significant cytotoxic potential. nih.govnih.gov

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, represents a promising future direction for producing this compound and its analogues. While a complete chemoenzymatic synthesis of this compound has not yet been fully realized, significant progress in understanding its biosynthesis provides a clear roadmap for future endeavors.

The foundation for these prospects lies in the identification and characterization of the bohemamine biosynthetic gene cluster (bhm) from Streptomyces sp. CB02009. rsc.org Analysis of the bhm gene cluster has revealed the key enzymatic players responsible for constructing the core bohemamine structure. rsc.org This knowledge allows for the prospective use of these enzymes as tools in a chemoenzymatic workflow.

Key enzymes from the bhm cluster and their potential applications include:

Non-Ribosomal Peptide Synthetase (NRPS): This enzyme is responsible for assembling the pyrrolizidine core of bohemamine, utilizing the nonproteinogenic amino acid (2S,5S)-5-methylproline. rsc.org In a chemoenzymatic approach, this NRPS could potentially be engineered or used with synthetic amino acid precursors to generate novel core structures.

Baeyer–Villiger Monooxygenase (BhmK): This enzyme performs a critical oxidation step in the biosynthetic pathway. rsc.org Isolated Baeyer-Villiger monooxygenases are powerful biocatalysts known for their high regio- and stereoselectivity. BhmK could be employed for specific oxidation steps on synthetic intermediates that are otherwise challenging to achieve through traditional chemical methods.

The feasibility of using enzymes from microbial biosynthetic pathways for synthetic purposes has been demonstrated in related contexts. For example, the ATP-dependent amide synthetase McbA has been successfully used in the chemoenzymatic synthesis of new β-carboline derivatives. ucas.ac.cnucas.ac.cn Similarly, commercially available ketoreductases (KREDs) have been used in combination with non-enzymatic racemization to convert racemic aminoketones into valuable vicinal amino alcohols, showcasing the power of combining chemical and enzymatic steps. rsc.org

The prospective chemoenzymatic synthesis of this compound would leverage these identified enzymes to build the complex scaffold with high fidelity, potentially reducing the number of steps, improving yields, and enabling the creation of analogues that are inaccessible through purely chemical or biological methods.

The table below outlines the key enzymes and their prospective roles in future synthetic strategies.

| Enzyme | Function in Biosynthesis | Prospective Chemoenzymatic Application | Reference |

|---|---|---|---|

| Non-Ribosomal Peptide Synthetase (NRPS) | Forms the pyrrolizidine core from amino acid precursors. | Use with synthetic or engineered amino acid precursors to create novel bohemamine backbones. | rsc.org |

| Baeyer–Villiger Monooxygenase (BhmK) | Catalyzes a key Baeyer-Villiger oxidation step. | As a selective biocatalyst for targeted oxidation of synthetic intermediates, improving efficiency and selectivity. | rsc.org |

Biological Activities and Molecular Mechanisms Pre Clinical Investigations

Spectrum of Pre-clinical Bioactivities

Pre-clinical assessments of bohemamine (B1204589) C have explored its potential as an antineoplastic agent, with investigations revealing limited direct cytotoxicity against several human cancer cell lines. Studies testing bohemamine C for its ability to inhibit the growth of the human colon adenocarcinoma HCT-116 cell line found it to be inactive. nih.govscielo.br Similarly, derivatives of this compound, such as spithioneines A and B, also showed no cytotoxic effects against the non-small cell lung cancer cell line A549. acs.org

In contrast, certain dimeric analogues of the bohemamine family have demonstrated significant cytotoxic potential. Dibohemamine F, for instance, displayed potent activity against the A549 and human liver cancer HepG2 cell lines, with IC50 values of 1.1 µM and 0.3 µM, respectively. researchgate.net Other related compounds, such as neo-actinomycin A, have also shown strong cytotoxicity against HCT-116 and A549 cells. preprints.org However, for this compound itself, the current body of research does not support direct anticancer activity. nih.govwikipedia.org

Table 1: Cytotoxicity of Bohemamine Analogues Against Selected Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Source(s) |

|---|---|---|---|

| This compound | HCT-116 | Inactive | nih.govscielo.br |

| Spithioneine A & B | A549 | No Cytotoxicity | acs.org |

| Dibohemamine F | A549 | 1.1 µM | researchgate.net |

| Dibohemamine F | HepG2 | 0.3 µM | researchgate.net |

Investigations into the antimicrobial properties of the bohemamine class of compounds have generally indicated a lack of significant activity. Early studies reported that bohemamine and its derivatives, including this compound, did not exhibit notable antibacterial or antifungal effects. wikipedia.org Research on bohemamine and bohemamine B isolated from a marine-derived Streptomyces sp. also found them to be inactive in antimicrobial assays. canterbury.ac.nz Furthermore, specific this compound derivatives, spithioneines A and B, were tested against the bacteria Pseudomonas aeruginosa and Bacillus subtilis and showed no antibacterial activity. acs.org

However, one metabolomics-based study dereplicated this compound as a constituent of a Streptomyces sp. isolate (SH4) that demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. royalsocietypublishing.orgnih.gov While the isolate was active, the specific contribution of this compound to this activity was not individually determined. royalsocietypublishing.orgnih.gov

A significant biological activity identified for the bohemamine class of compounds is their ability to modulate immune responses by inhibiting cell adhesion. nih.govnih.gov This effect is mediated through the disruption of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov LFA-1 is a key integrin on the surface of T cells that binds to ICAM-1 on other cells, such as endothelial and antigen-presenting cells, an interaction crucial for T-cell activation, migration, and the formation of an immune synapse. frontiersin.orgresearchgate.net

Studies have shown that bohemamine and deoxybohemamine are inhibitors of this cell adhesion process. nih.govnih.gov They were observed to inhibit the adhesion of human pro-myelocytic leukemia HL-60 cells to Chinese hamster ovary cells that were genetically engineered to express human ICAM-1. nih.gov While specific IC50 values have been reported for bohemamine and deoxybohemamine, data detailing the precise inhibitory concentration for this compound in this assay is not specified in the available literature.

Table 2: LFA-1/ICAM-1 Adhesion Inhibition by Bohemamine Compounds

| Compound | Activity | IC50 Value | Source(s) |

|---|---|---|---|

| Bohemamine | Inhibitor of HL-60 cell adhesion to CHO-ICAM-1 cells | 27.2 µg/mL | nih.gov |

| Deoxybohemamine | Inhibitor of HL-60 cell adhesion to CHO-ICAM-1 cells | 24.3 µg/mL | nih.gov |

Beyond the primary activities, research has pointed to other biological effects associated with derivatives of this compound. Notably, certain synthetic and naturally occurring derivatives have demonstrated significant antioxidant properties. researchgate.net A series of synthesized chimeric derivatives, inspired by the natural formation of methylene-bridged dimers, were evaluated for their biological activities, with several compounds showing noteworthy antioxidant effects. researchgate.net

Furthermore, two bohemamine derivatives isolated from a marine-derived Streptomyces spinoverrucosus, named spithioneines A and B, are distinguished by the incorporation of an ergothioneine (B1671048) moiety. acs.org Ergothioneine is an amino acid well-regarded for its antioxidant properties, suggesting that these natural derivatives of this compound may possess similar capabilities. acs.org

Molecular and Cellular Mechanisms of Action

The primary molecular target identified for the bohemamine class of compounds relates to their immunomodulatory activity. The interaction between the leukocyte integrin LFA-1 and its ligand ICAM-1 is the key target for the observed inhibition of cell adhesion. nih.govnih.gov By interfering with this binding, bohemamines can disrupt crucial cell-cell interactions that underpin inflammatory responses and T-cell-mediated immunity. nih.govnih.govfrontiersin.org The binding site for this interaction is located in the first two domains of the ICAM-1 molecule. nih.gov Although this compound is part of this class of inhibitors, the direct validation and specific binding kinetics for it remain less detailed compared to bohemamine and deoxybohemamine. nih.gov

Interference with DNA Replication and Cell Cycle Arrest

The specific mechanisms by which this compound may interfere with DNA replication and induce cell cycle arrest have not been extensively detailed in the available scientific literature. Research into the broader family of pyrrolizidine (B1209537) alkaloids suggests various biological activities, but direct evidence linking this compound to the modulation of DNA synthesis or cell cycle checkpoints remains limited. In eukaryotic cells, cell cycle checkpoints are crucial control mechanisms that ensure the fidelity of cell division, for instance, by halting the cycle to repair DNA damage before proceeding to mitosis. nih.gov This process involves a cascade of signaling proteins, and failure to arrest the cell cycle after damage can lead to genetic instability. mdpi.com While DNA damage often triggers cell cycle arrest through complex pathways involving kinases like ATM and ATR mdpi.complos.org, specific studies demonstrating this compound's role in these pathways are not currently available.

Induction of Apoptosis Pathways (e.g., Caspase-mediated)

The ability of this compound to directly induce apoptosis, or programmed cell death, is not well-documented. Apoptosis is a critical process for removing damaged or unwanted cells and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of a cascade of proteases called caspases. plos.orgembopress.org Some research has suggested that certain bohemamine analogues may induce apoptosis. sci-hub.se Another key molecule in cell death pathways is the Apoptosis-Inducing Factor (AIF), which can trigger caspase-independent apoptosis. nih.govnih.gov However, specific studies detailing the activation of caspase-3, caspase-9, or other apoptotic mediators, or the involvement of AIF in response to treatment with this compound, have not been reported.

Signaling Pathway Modulation

The precise effects of this compound on intracellular signaling pathways are not yet fully understood. Cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are critical for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. mdpi.com While various natural products have been shown to modulate these pathways, specific data demonstrating that this compound alters the phosphorylation status or activity of key signaling proteins is lacking in the current body of research.

Enzyme Inhibition/Activation (e.g., Acetylcholinesterase Inhibition by Related Alkaloids)

There is limited information regarding the specific enzyme inhibition or activation profile of this compound. While some pyrrolidone alkaloids have been reported to act as enzyme inhibitors, such as the moderate inhibition of isocitrate lyase by a related compound mdpi.com, this activity has not been specifically attributed to this compound. However, related monomeric bohemamines, such as the parent bohemamine and deoxybohemamine, have been identified as inhibitors of cell adhesion mediated by the interaction between Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1). mdpi.com This inhibition prevents the adhesion of human pro-myelocytic leukemia HL-60 cells to cells expressing human ICAM-1. mdpi.com Enzyme inhibitors can act through various mechanisms, including competitive, noncompetitive, or irreversible binding, to reduce or eliminate an enzyme's catalytic activity. libretexts.org

In Vitro Efficacy and Selectivity Studies

Cell Line Susceptibility Profiling

In vitro studies have revealed a varied susceptibility profile for this compound and its derivatives across different cancer cell lines. This compound, along with bohemamine, bohemamine B, and 5-chlorothis compound, was found to be inactive when tested for inhibitory effects against the human colon adenocarcinoma HCT-116 cell line. mdpi.com Similarly, monomeric bohemamines did not show cytotoxicity against a panel of non-small cell lung cancer (NSCLC) cell lines, including HCC44, HCC366, HCC1171, and A549. nih.gov

In stark contrast, dimeric analogs have demonstrated significant and selective cytotoxic activity. Dithis compound showed potent activity against the A549 NSCLC cell line and moderate activity against the HCC1171 cell line. nih.govnih.gov This highlights a significant structure-activity relationship, where the dimeric form appears crucial for cytotoxic efficacy.

Dose-Response Relationships (IC50 values)

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound's derivatives. While this compound was reported as inactive against the HCT-116 cell line mdpi.com, its dimeric analog, dithis compound, displayed potent cytotoxicity.

Specifically, dithis compound exhibited an IC50 value of 0.145 µM against the A549 non-small cell lung cancer cell line. nih.govnih.gov It also showed activity against the HCC1171 cell line with an IC50 value of 1.2 µM. nih.gov For comparison, the related compound dibohemamine B was found to be potent against the A549 cell line with an IC50 of 0.140 µM. nih.govnih.gov

IC50 Values for Bohemamine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (Human Colon Adenocarcinoma) | Inactive | mdpi.com |

| Dithis compound | A549 (Non-Small Cell Lung Cancer) | 0.145 | nih.govnih.gov |

| Dithis compound | HCC1171 (Non-Small Cell Lung Cancer) | 1.2 | nih.gov |

| Dibohemamine B | A549 (Non-Small Cell Lung Cancer) | 0.140 | nih.govnih.gov |

In Vivo Pharmacological Studies in Animal Models (Pre-clinical)

There is a significant lack of published in vivo pharmacological data for this compound. Preclinical in vivo studies are typically contingent on promising in vitro results, such as potent cytotoxicity and selectivity. Given that this compound has been reported as inactive in several cancer cell line screens, it appears the compound did not advance to in vivo testing stages. nih.govscielo.brwikipedia.org

Efficacy in Relevant Disease Models (e.g., Tumor Xenograft Models)

No studies detailing the efficacy of this compound in tumor xenograft models are available in the scientific literature. Such animal models are standard for evaluating the anti-cancer potential of a compound in a living system after it has demonstrated significant in vitro activity. msdvetmanual.come-crt.org The reported lack of in vitro antitumor effects for this compound and its close analogues likely explains the absence of this data. nih.govwikipedia.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Pre-clinical Species

A characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in any preclinical animal species has not been published. PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies examine its effect on the body. nih.govvin.comeuropa.eu These evaluations are critical in drug development but are undertaken for compounds with demonstrated biological activity. The absence of such data for this compound is consistent with its reported lack of in vitro potency. nih.govwikipedia.org

Biomarker Modulation and Pathway Engagement in Animal Systems

There is no available information regarding the modulation of specific biomarkers or the engagement of cellular pathways by this compound in animal models. These investigations are a component of pharmacodynamic studies and serve to confirm that a compound is interacting with its intended molecular target in a living organism. nih.gov This level of detailed preclinical investigation is predicated on a compound showing significant and specific biological effects in earlier testing phases, which has not been reported for this compound.

Structure Activity Relationship Sar and Rational Design

Identification of Pharmacophoric Elements

The fundamental pharmacophore of the bohemamine (B1204589) class is centered on the pyrrolizidine (B1209537) alkaloid core. scielo.bracs.org This bicyclic nitrogenous framework is a defining characteristic of the family. scielo.br Key pharmacophoric elements of bohemamine C and its derivatives include:

α,β-Unsaturated Ketone: The pyrrolizidine core in bohemamines incorporates an α,β-unsaturated ketone functional group. scielo.br This moiety extends the conjugation of the system, influences the molecule's electronic properties, and serves as a crucial chromophore for spectroscopic identification. scielo.br

The Amide Side Chain: this compound possesses a distinct amide side chain attached to the pyrrolizidine core, which differentiates it from other members of the bohemamine family and influences its chemical and biological properties. scielo.brnih.gov

Key Substitution Sites: SAR studies have revealed that specific positions on the bohemamine scaffold are critical for modulating biological activity. The C-2 position is a key site for dimerization, while the C-5 position is susceptible to halogenation, both of which significantly impact the molecule's cytotoxic potential. scielo.brmdpi.com

Impact of Structural Modifications on Biological Activity

Modifying the this compound structure has been a key strategy to enhance its biological profile. These modifications have revealed that cytotoxicity is highly dependent on specific structural alterations, particularly halogenation and dimerization.

Halogenated derivatives of this compound have been synthesized and isolated, including 5-Cl-bohemamine C and 5-Br-bohemamine C. mdpi.comnih.gov The introduction of a halogen (chlorine or bromine) at the C-5 position of the pyrrolizidine core is reported to increase the molecule's electrophilic reactivity. scielo.br

Despite this, monomeric bohemamines, including this compound and its halogenated analogue 5-chlorothis compound, were found to be inactive when tested for cytotoxicity against the human colon adenocarcinoma HCT-116 cell line. scielo.brnih.gov Their primary significance lies in their role as precursors for the synthesis of highly potent dimeric analogues. mdpi.com

A pivotal discovery in the SAR of bohemamines was the dramatic increase in cytotoxicity upon dimerization. mdpi.com While monomeric bohemamines are generally inactive, certain dimeric forms exhibit potent cytotoxic effects in the nanomolar range. mdpi.comnih.gov

The dimerization typically occurs through a non-enzymatic process involving formaldehyde (B43269), which acts as a methylene (B1212753) bridge linking two bohemamine monomers. scielo.brmdpi.com The electron-rich C-2 position on the bohemamine core serves as the nucleophile in this reaction. scielo.br This has led to the isolation and synthesis of several dimeric compounds, such as dibohemamines A, B, and C. mdpi.combeilstein-journals.org Dibohemamines B and C, which feature a diol structure on the pyrrolizidine core, are particularly potent against the A549 non-small cell lung cancer (NSCLC) cell line, whereas the monomeric precursors show no activity. mdpi.com This dimerization strategy has been expanded by using a variety of aldehydes to create a library of analogues for further biological evaluation. researchgate.netdntb.gov.ua

| Compound | Modification | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Monomer | HCT-116 | Inactive | nih.gov |

| 5-Cl-bohemamine C | Halogenated Monomer | HCT-116 | Inactive | nih.gov |

| Dibohemamine B | Methylene-bridged Dimer | A549 | 0.140 µM | mdpi.com |

| Dithis compound | Methylene-bridged Dimer | A549 | 0.145 µM | mdpi.com |

| Dithis compound | Methylene-bridged Dimer | HCC1171 | 1.2 µM | mdpi.com |

Beyond halogenation and dimerization, other substitutions on the pyrrolizidine core significantly influence biological activity. The broader bohemamine family showcases a variety of modifications, including hydroxylation and dehydrogenation. scielo.brnih.gov For instance, bohemamine D features a hydroxyl group at C-7, while bohemamine E is a diol formed from the hydrolysis of an epoxide ring. nih.gov The potent cytotoxicity of dibohemamines B and C is directly linked to their diol functionality, which results from the reduction of an epoxide in the precursor, dibohemamine A. mdpi.com This suggests that hydroxylation patterns on the core are a critical determinant of cytotoxic potency, particularly within the dimeric series. mdpi.com

Ligand-Target Interaction Studies

While the dimeric forms of bohemamines show potent cytotoxicity, studies on the monomeric compounds have revealed a different biological activity profile. Monomeric bohemamine and its analogue, deoxybohemamine, have been identified as inhibitors of cell adhesion based on the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov This protein-protein interaction is a key target in inflammatory conditions and some cancers. nih.govresearchgate.net

Bohemamine was found to inhibit the adhesion of human pro-myelocytic leukemia HL-60 cells to Chinese hamster ovary (CHO) cells that express human ICAM-1, with a half-maximal inhibitory concentration (IC₅₀) of 27.2 µg/mL. nih.govnih.govresearchgate.netresearchgate.net This specific activity as a cell adhesion inhibitor contrasts with the lack of direct cytotoxicity observed for bohemamine monomers against cancer cell lines like HCT-116. scielo.brnih.gov

Computational Approaches to SAR Elucidation

Computational chemistry has been a valuable tool in understanding the complex structures and reactive properties of the bohemamine family. While comprehensive Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies for this compound have not been widely published, several computational techniques have been applied to its analogues. dntb.gov.uasrmist.edu.inslideshare.net

Electronic Circular Dichroism (ECD) Calculations: ECD quantum mechanical calculations have been instrumental in establishing the absolute configuration and stereochemistry of newly isolated bohemamine derivatives. nih.govacs.org This technique compares experimentally measured ECD spectra with spectra calculated for possible stereoisomers to determine the correct three-dimensional structure. nih.gov

Density Functional Theory (DFT): DFT has been used to investigate the reaction mechanisms of bohemamine analogues. For example, a DFT study was conducted to explore the proposed biosynthetic conversion of bohemamine D into the co-occurring natural product spinoxazine B, providing insight into the molecule's reactivity. acs.org

These computational approaches provide a deeper understanding of the molecule's stereochemistry and chemical transformations, which is essential for elucidating structure-activity relationships and guiding the synthesis of new, potentially more active compounds.

Analytical Methodologies for Bohemamine C Research

Isolation and Purification Techniques

The initial separation of bohemamine (B1204589) C from the complex mixture of metabolites produced by its source, typically a marine-derived Streptomyces species, is a multi-step process involving extraction and chromatography. nih.govnih.gov

The process of isolating bohemamine C often begins with solvent extraction from the fermentation broth of the producing microorganism. nih.gov This technique, also known as liquid-liquid extraction, separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. vinanhatrang.comlibretexts.org

Initially, the culture broth is filtered. The filtrate is then extracted with an organic solvent like ethyl acetate. Concurrently, the biomass (the microbial cells) is extracted with a more polar solvent, such as methanol (B129727), to ensure the recovery of any compound retained within the cells. This methanol extract is subsequently partitioned with ethyl acetate. The resulting organic extracts are combined and concentrated to yield a crude extract containing a mixture of secondary metabolites, including this compound. nih.gov

Table 1: Solvents Used in the Extraction of Bohemamine Alkaloids

| Solvent | Purpose | Reference |

|---|---|---|

| Ethyl Acetate | Extraction from culture filtrate and partitioning | nih.gov |

| Methanol | Extraction from residual biomass | |

| Petroleum Ether | Defatting of crude extract | nih.govresearchgate.net |

Following initial extraction, the crude mixture undergoes several stages of chromatographic separation to isolate this compound. drugfuture.comcuni.cz Chromatography separates components of a mixture as they are carried by a mobile phase through a stationary phase. drugfuture.com

Common techniques employed include:

Silica (B1680970) Gel Column Chromatography : The crude extract is often first subjected to silica gel chromatography, a type of normal-phase chromatography where the stationary phase is polar (silica) and the mobile phase is a non-polar solvent system, such as a chloroform-methanol or ethyl acetate-hexane mixture.

Reversed-Phase Column Chromatography : Further purification is achieved using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent, like a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase HPLC is frequently used. nih.govresearchgate.net This technique utilizes high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. A typical system might involve a C18 column with a gradient elution of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA). nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful analytical tool used throughout the isolation process. It couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govcdri.res.in This allows for the rapid detection of this compound and its analogues in chromatographic fractions based on their characteristic mass-to-charge ratio (m/z) and UV absorption profiles. nih.govresearchgate.net

Table 2: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol or Ethyl Acetate-Hexane | Initial Fractionation | |

| Reversed-Phase Chromatography | C18 | Acetonitrile/Water | Further Purification | nih.govresearchgate.net |

| HPLC | C18 | Acetonitrile/Water with 0.05% TFA | Final Purification | nih.govresearchgate.net |

| LC-MS | C18 | Acetonitrile/Water | Analysis and Dereplication | nih.govresearchgate.net |

Advanced Spectroscopic Characterization (beyond basic identification)

Once a pure sample of this compound is obtained, its structure is elucidated using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and absolute configuration.

NMR spectroscopy is the cornerstone for determining the planar structure and relative stereochemistry of this compound. nih.gov

1D NMR : The ¹H NMR spectrum reveals the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton. acs.orgacs.org

2D NMR : A suite of two-dimensional NMR experiments is used to piece together the molecular structure:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons. acs.orgacs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments. acs.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com

NOE (Nuclear Overhauser Effect) Studies : NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiments are vital for determining the relative stereochemistry of the molecule. acs.orgacs.org NOEs are observed between protons that are close in space, regardless of whether they are connected through bonds. ucsb.edu For instance, NOE correlations between specific protons on the pyrrolizidine (B1209537) core are used to establish their relative orientation. acs.orgacs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound. acs.org This technique measures the mass-to-charge ratio of the protonated molecule ([M+H]⁺) with very high accuracy (typically to four or five decimal places). nih.govmdpi.com The exact mass obtained allows for the unambiguous calculation of the elemental composition (the number of carbon, hydrogen, nitrogen, and oxygen atoms), which is a critical piece of data for structure elucidation. nih.govacs.org

While NMR can define the relative stereochemistry, determining the absolute configuration (the actual three-dimensional arrangement of atoms) requires chiroptical methods like Circular Dichroism (CD) spectroscopy. rsc.orgrsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, resulting in a unique spectrum. rsc.org

For this compound, the absolute configuration was established by comparing its experimental CD spectrum to that of known compounds and through chemical degradation. acs.org For example, treatment of a related compound with Raney-Nickel yielded this compound and hercynine. acs.org Analysis of these degradation products, including their specific rotation and comparison to literature values, allowed for the definitive assignment of the absolute stereochemistry at key chiral centers. acs.org The comparison of experimental CD spectra with those predicted by quantum chemical calculations is another powerful method for assigning absolute configuration. nih.govnih.gov

X-ray Crystallography of Derivatives

While obtaining suitable crystals of this compound itself for X-ray analysis can be challenging, the crystallographic analysis of its derivatives has been instrumental in definitively establishing its three-dimensional structure. This technique provides an unambiguous determination of the absolute stereochemistry of the molecule by directly visualizing atomic positions and bond lengths with high precision. For instance, the synthesis of derivatives like 5-Br-Bohemamine C, where a bromine atom is substituted at the C-5 position, can facilitate crystallization and subsequent X-ray diffraction analysis. hud.ac.uk The resulting crystallographic data confirm the spatial arrangement of atoms within the bohemamine core, validating stereochemical assignments previously suggested by spectroscopic methods.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a fundamental technique used to analyze the chromophoric groups within this compound and related molecules. upi.educpur.in Chromophores are parts of a molecule responsible for absorbing UV or visible light, and their analysis provides insights into the electronic structure. cpur.invscht.cz The UV spectrum of a compound like this compound is characterized by absorption bands at specific wavelengths, which are indicative of the types of electronic transitions occurring within the molecule. upi.edu

The presence of conjugated systems, such as double bonds and aromatic rings, which are common in bohemamine derivatives, significantly influences the UV-Vis spectrum. cpur.inmsu.edu Extending conjugation typically results in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) and an increase in the intensity of the absorption (a hyperchromic shift). msu.edu By comparing the absorption spectra of this compound with those of known compounds, researchers can identify key structural features. cpur.in This method is also valuable in quality control to ascertain the purity and identity of this compound in various preparations. pharmacyjournal.in

| Parameter | Description | Relevance to this compound |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance shows maximum absorbance. | Helps in identifying the chromophoric system of this compound. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Provides information on the concentration of this compound in a solution. |

| Bathochromic Shift | A shift of λmax to a longer wavelength. | Indicates modifications to the conjugated system, such as the addition of auxochromes or extension of conjugation in derivatives. vscht.czmsu.edu |

| Hypsochromic Shift | A shift of λmax to a shorter wavelength. | Can indicate changes in the solvent polarity or alterations that reduce conjugation. vscht.cz |

Bioanalytical Methods for Quantification in Biological Matrices

LC-MS/MS for Pre-clinical Samples (e.g., Cell Lysates, Animal Tissues)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in complex biological matrices such as cell lysates and animal tissues. researchgate.netrsc.org This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. rsc.org To achieve the required sensitivity for detecting low concentrations of this compound in preclinical samples, robust sample preparation is crucial. researchgate.net This often involves protein precipitation or more targeted approaches like solid-phase extraction (SPE) to remove interfering components from the matrix. nih.gov

The LC-MS/MS method is developed by optimizing the chromatographic conditions to separate this compound from its metabolites and other endogenous compounds. nih.gov The mass spectrometer is then set to monitor specific precursor-to-product ion transitions for this compound, which provides a high degree of specificity and reduces background noise. researchgate.net This allows for the accurate determination of this compound concentrations, which is essential for pharmacokinetic and metabolic studies. nih.gov

Metabolomics Approaches for Profiling Related Compounds

Metabolomics provides a comprehensive analysis of the low molecular weight metabolites present in a biological system. royalsocietypublishing.orgresearchgate.net In the context of this compound research, metabolomics approaches, often utilizing LC-MS or GC-MS, are employed to profile and identify related compounds and potential new derivatives produced by the source organism, typically Streptomyces species. royalsocietypublishing.orgjournaljamb.com This untargeted or targeted analysis helps in understanding the metabolic network of the producing organism and can lead to the discovery of novel, structurally related alkaloids with potentially interesting biological activities. royalsocietypublishing.orgfrontiersin.org

By comparing the metabolic profiles of different strains or cultures grown under various conditions, researchers can identify unique ion peaks corresponding to bohemamine-related compounds. royalsocietypublishing.org Further analysis using techniques like high-resolution mass spectrometry and NMR spectroscopy can then elucidate the structures of these newly discovered metabolites. researchgate.net

Quality Control and Standardization in Research Protocols

Ensuring the quality and consistency of this compound used in research is critical for obtaining reliable and reproducible results. frontiersin.orgrjstonline.com Quality control and standardization protocols are established to verify the identity, purity, and concentration of this compound preparations. researchgate.netijcrt.org

Key aspects of a robust quality control framework include:

Reference Standards: Utilizing a well-characterized reference standard of this compound is fundamental for all analytical measurements. frontiersin.org

Method Validation: Analytical methods used for quantification, such as LC-MS/MS, must be thoroughly validated to ensure they meet predefined criteria for accuracy, precision, selectivity, and sensitivity. nih.govnih.gov

Batch-to-Batch Consistency: For any research involving this compound, it is essential to minimize variability between different batches of the compound. frontiersin.org This is achieved by implementing standardized production and purification processes and verifying each batch against the established quality standards. researchgate.net

Stability Assessment: The stability of this compound in different solvents and storage conditions should be evaluated to ensure the integrity of the compound throughout the duration of the research. ijcrt.org

By adhering to these quality control and standardization practices, researchers can have confidence in the data generated, which is crucial for the advancement of our understanding of this compound. rjstonline.comnih.gov

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method helps in understanding the binding mode and affinity of a potential drug candidate. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time, providing insights into the stability of the interaction. acs.org

While specific molecular docking or molecular dynamics simulation studies focusing explicitly on bohemamine (B1204589) C have not been detailed in the available literature, these techniques are frequently applied to natural products of similar origin. For instance, in silico docking approaches have been used to screen phytochemicals from organisms that also produce bohemamine analogs against cancer targets like HER2 and VEGFR2. researchgate.net Furthermore, MD simulations have been used to confirm the conformational stability of other complex natural products, such as oxazinin A, by analyzing the rotation and steric constraints of their chemical bonds. acs.org Such computational studies are crucial for identifying potential biological targets for the bohemamine class of compounds and for predicting the stability of their interactions at the molecular level.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating molecular structure and reactivity. scribd.comresearchgate.net These methods have been pivotal in the study of bohemamine-type alkaloids. For example, quantum chemical calculations were essential in fully elucidating the absolute configurations of newly isolated bohemamine analogs. acs.orgscience.gov By comparing experimentally measured electronic circular dichroism (ECD) spectra with spectra calculated using DFT, researchers can confidently assign the stereochemistry of complex chiral molecules. acs.org

DFT has also been applied to investigate reaction mechanisms involving the bohemamine scaffold. In a study on the proposed biotransformation of the related bohemamine D into spinoxazine B, DFT was used to model the mechanism of the chemical conversion. researcher.life Such theoretical investigations of reaction pathways are crucial for understanding the biosynthesis of these natural products and for planning synthetic routes. researchgate.net Analysis of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide further insights into the kinetic stability and chemical reactivity of these compounds. science.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. researchgate.net These models use statistical methods to relate physicochemical properties or calculated molecular descriptors to an activity endpoint, such as the concentration required to inhibit a biological process. researchgate.net If carefully validated, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. science.gov

Currently, there are no specific QSAR models reported in the scientific literature for bohemamine C or its class of compounds. The development of such a model would require a dataset of bohemamine analogs with experimentally measured biological activities against a specific target.

In Silico Prediction of Pre-clinical Pharmacokinetics

The prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the early phases of drug development. In silico methods offer a rapid and cost-effective way to estimate these pharmacokinetic parameters before a compound is synthesized. These computational tools can predict properties such as aqueous solubility, plasma protein binding, oral bioavailability, and potential for metabolism by key enzymes.

Specific in silico ADME or preclinical pharmacokinetic prediction data for this compound are not available in the published literature. Such studies would be valuable for assessing the drug-likeness of this compound and its analogs and for identifying potential liabilities that may need to be addressed through chemical modification.

Chemoinformatics and Virtual Screening for Analog Discovery

Chemoinformatics and virtual screening are powerful strategies for discovering new bioactive compounds. Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a drug target. researchgate.net Databases of natural products, such as those from Streptomyces species, are often used in these screening campaigns. researchgate.net Given that this compound is produced by Streptomyces, it and related compounds are likely included in such libraries, presenting an opportunity for the discovery of new biological activities through large-scale computational screening. royalsocietypublishing.orgresearchgate.net

A more targeted approach to analog discovery has been successfully applied to the bohemamine family. Researchers discovered that certain dimeric bohemamines were formed through a non-enzymatic process involving formaldehyde (B43269) present in the culture medium. rsc.orgmdpi-res.com This mechanistic insight was then exploited to semi-synthetically generate a library of new monomeric and dimeric bohemamine analogs by reacting the natural product with a series of different aldehydes. rsc.org This work represents a successful application of chemical knowledge to guide analog synthesis, providing a series of related compounds for further biological evaluation and the development of structure-activity relationships. rsc.org

Future Research Directions and Emerging Paradigms

Discovery of Novel Bohemamine (B1204589) C Analogues from Diverse Sources

The exploration for novel chemical diversity remains a cornerstone of natural product research. While bohemamine C was first identified from a marine-derived Streptomyces species, the vast and largely untapped biodiversity of marine and terrestrial microorganisms suggests that many more bohemamine analogues await discovery. nih.govacs.org Future research will likely focus on isolating and characterizing new derivatives from a wider range of ecological niches.

Recent studies have already demonstrated the fruitfulness of this approach with the isolation of several new bohemamine-type pyrrolizidine (B1209537) alkaloids from marine-derived Streptomyces spinoverrucosus. nih.govnih.govresearchgate.net These discoveries include not only monomeric analogues with variations in halogenation, such as 5-chlorothis compound and 5-bromothis compound, but also novel dimeric structures, named dibohemamines A–C. nih.govnih.gov The isolation of these dimers, linked by a methylene (B1212753) bridge, highlights the unexpected chemical diversity that can arise from a single producing organism. nih.gov Furthermore, the discovery of spithioneines A and B, bohemamine derivatives possessing an unusual ergothioneine (B1671048) moiety, underscores the potential for finding analogues with unique conjugations that could significantly alter their biological activity. acs.org

Future bioprospecting efforts will likely employ advanced analytical techniques, such as LC-UV-MS analysis, to rapidly identify potential bohemamine-like scaffolds in microbial extracts. nih.govresearchgate.net These endeavors are crucial for expanding the chemical space of the bohemamine family, providing a richer library of compounds for biological screening and structure-activity relationship studies.

Deeper Elucidation of Biosynthetic Pathways and Enzyme Mechanisms

Understanding the biosynthesis of this compound is fundamental to harnessing its full potential, enabling pathway engineering and the generation of novel analogues. Recent research has successfully activated the bohemamine biosynthetic gene cluster (bhm) in Streptomyces sp. CB02009 using a ribosome engineering approach. researchgate.netnih.gov This breakthrough has allowed for the initial characterization of the key enzymes involved. nih.gov

The proposed biosynthetic pathway involves a coordinated action of several key enzymes:

BhmJ : A nonribosomal peptide synthetase (NRPS) responsible for the incorporation of serine and the non-proteinogenic amino acid (2S,5S)-5-methylproline. nih.govchemrxiv.org

BhmK : A Baeyer-Villiger monooxygenase (BVMO) that catalyzes the crucial ring expansion/contraction of an indolizidine intermediate to form the characteristic pyrrolizidine core. nih.govchemrxiv.org

BhmG : A methyltransferase that is responsible for the C-methylation of an intermediate. nih.govchemrxiv.org